Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)-

描述

属性

IUPAC Name |

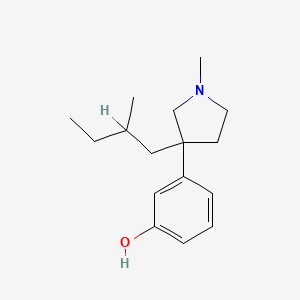

3-[1-methyl-3-(2-methylbutyl)pyrrolidin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-4-13(2)11-16(8-9-17(3)12-16)14-6-5-7-15(18)10-14/h5-7,10,13,18H,4,8-9,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMYFOOOVZNVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1(CCN(C1)C)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959672 | |

| Record name | 3-[1-Methyl-3-(2-methylbutyl)pyrrolidin-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38906-47-7 | |

| Record name | Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038906477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[1-Methyl-3-(2-methylbutyl)pyrrolidin-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the alkylation of phenol with a suitable alkyl halide in the presence of a base to form the desired substituted phenol. The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using a pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

化学反应分析

Types of Reactions

Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)- undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated phenol derivatives.

科学研究应用

Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)- has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds and participate in electron transfer reactions, while the pyrrolidinyl group can enhance binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.

相似化合物的比较

Chemical Identity :

- IUPAC Name: Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)-

- Synonyms: CI-572 (historical pharmaceutical designation) , 3-(3-butyl-1-methylpyrrolidin-3-yl)phenol

- CAS Number : 1505-39-1

- Structure: A meta-substituted phenol with a pyrrolidine ring modified by 1-methyl and 3-(2-methylbutyl) substituents (Fig. 1).

Pharmacological Profile: CI-572 exhibits potent analgesic and antitussive activity, surpassing codeine and meperidine in rodent models . Its antinociceptive effects are nalorphine-antagonized, suggesting partial opioid receptor agonism. Unlike prodilidine (a structural analog), CI-572 lacks antipyretic action and induces transient constipation in rats . Stereochemistry plays a critical role: the l-isomer is twice as potent and toxic as the d-isomer .

Comparison with Structurally Similar Compounds

Prodilidine

- Structure : A pyrrolidine derivative with simpler alkyl substituents (lacks the 2-methylbutyl group).

- Key Differences :

- Activity : CI-572 has 4× greater analgesic potency in rats and antitussive efficacy in dogs, whereas prodilidine lacks antitussive action .

- Route of Administration : Prodilidine is more effective orally, while CI-572 shows reduced oral bioavailability .

- Toxicity : CI-572 has a higher potency-to-toxicity ratio in acute studies .

ABT 418

- Structure : (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, sharing a substituted pyrrolidine motif .

- Key Differences :

- Target : ABT 418 acts as a nicotinic acetylcholine receptor (nAChR) agonist , enhancing cognition and reducing anxiety without significant side effects .

- Toxicity : ABT 418 has lower emetic and hypothermic liabilities compared to nicotine, analogous to CI-572’s improved safety profile over codeine .

Thermochromic Cholesterol Esters

- Structure: Esters of (S)-4-(2-methylbutyl)phenol, sharing the 2-methylbutyl substituent .

- Key Differences :

Pharmacological and Structural Comparison Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacokinetic and Toxicity Profiles

Mechanistic and Stereochemical Insights

- Stereochemistry : The l-isomer of CI-572 demonstrates doubled potency and toxicity compared to the d-isomer, mirroring enantiomer-specific effects seen in ABT 418 (S-isomer active, R-isomer inactive) .

- Substituent Effects : The 2-methylbutyl group in CI-572 enhances lipophilicity, facilitating blood-brain barrier penetration, whereas its absence in prodilidine reduces CNS efficacy .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)phenol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions, as demonstrated in analogous pyrrolidine derivatives. For example, refluxing intermediates like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol with aldehydes, followed by Betti reaction pathways involving phenol, can yield structurally complex products . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., using DMF or THF), and temperature gradients to enhance regioselectivity.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : The exact mass (247.1936 g/mol) and molecular formula (C₁₆H₂₅NO) can be verified via high-resolution MS (HRMS), with fragmentation patterns confirming the pyrrolidinyl and methylbutyl substituents .

- NMR : ¹H and ¹³C NMR can identify aromatic protons (δ 6.5–7.5 ppm for phenol), pyrrolidine ring protons (δ 2.5–3.5 ppm), and methylbutyl chain signals (δ 0.8–1.6 ppm for branched alkyl groups) .

Q. What are the key physicochemical properties affecting solubility and reactivity of this compound?

- Methodological Answer :

- Lipophilicity : A logP value of ~3.8 indicates moderate hydrophobicity, suggesting solubility in organic solvents (e.g., DCM, ethyl acetate) and limited aqueous solubility .

- Thermal Stability : The boiling point (360.5°C) and flash point (157.3°C) imply stability under standard lab conditions but require inert atmospheres for high-temperature reactions .

Q. Which analytical methods are suitable for assessing purity and quantifying this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) can separate impurities. GC-MS is suitable for volatile derivatives, while LC-MS/MS provides high sensitivity for trace analysis .

Advanced Research Questions

Q. How does the substitution pattern on the pyrrolidine ring influence thermochromic behavior in liquid crystal applications?

- Methodological Answer : The chiral 2-methylbutyl branch and methyl group on the pyrrolidine ring may modulate helical pitch length in liquid crystals (LCs), affecting phase transitions (N*–S). Comparative studies with analogs (e.g., cholesterol esters) can isolate structural contributions to thermochromic shifts (e.g., blue-to-red transitions) via polarized optical microscopy and differential scanning calorimetry (DSC) .

Q. What strategies resolve contradictions in reported biological activities, such as antimicrobial vs. toxic effects?

- Methodological Answer : Contradictions may arise from impurity profiles or assay conditions. Strategies include:

- Purity Validation : Use HPLC-MS to confirm compound integrity .

- Dose-Response Studies : Establish EC₅₀/LC₅₀ thresholds to differentiate therapeutic vs. toxic ranges.

- Mutagenicity Screening : Ames tests or micronucleus assays can clarify genotoxicity risks, as mutation data have been reported for structurally related compounds .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to targets like opioid receptors (analogous to profadol derivatives) . Quantitative structure-activity relationship (QSAR) models leveraging logP, PSA (54.86 Ų), and H-bond donors/acceptors may optimize bioactivity .

Q. What experimental approaches assess the compound’s stability under varying conditions (pH, temperature, light)?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH), UV light, or elevated temperatures (40–60°C). Monitor decomposition via TLC or LC-MS, noting toxic byproducts like SOₓ or NOₓ .

- Kinetic Analysis : Determine degradation half-lives (t₁/₂) using Arrhenius plots to predict shelf-life .

Data Contradiction Analysis

Q. How to address discrepancies in reported logP values across studies?

- Methodological Answer : LogP variability may stem from measurement techniques (shake-flask vs. computational). Validate experimentally via octanol-water partitioning followed by UV spectrophotometry, and cross-reference with computational tools (e.g., ChemAxon) .

Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₅NO | |

| Molecular Weight | 247.376 g/mol | |

| logP | 3.8 | |

| Boiling Point | 360.5°C at 760 mmHg | |

| Flash Point | 157.3°C | |

| Exact Mass | 247.1936 g/mol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。